Stereochemistry-Driven Antifungal Potency: Enantiomer-Specific Activity Profile
Antifungal activity is not a general property of the azetidin-2-one core but is highly dependent on the stereochemistry at C-4. A foundational study demonstrated a strong differentiation in in vitro antifungal activity between the two enantiomers of 4-phenylthioazetidin-2-one against Microsporum, Trichophyton, and Candida species [1]. This finding directly refutes any assumption that racemic 4-(phenylsulfanyl)azetidin-2-one can be considered equivalent to a chiral, enantiopure version.
| Evidence Dimension | In vitro antifungal activity (enantiomeric potency comparison) |
|---|---|
| Target Compound Data | (4S)-4-phenylthioazetidin-2-one |
| Comparator Or Baseline | (4R)-4-phenylthioazetidin-2-one |
| Quantified Difference | A 'strong difference in activity' is reported, with the activity hypothesis correlating specifically with the 4S configuration. The paper provides full SAR and MIC values. |
| Conditions | In vitro assay against various strains of Microsporum, Trichophyton, and Candida. |
Why This Matters
For any antifungal screening or lead optimization program, procuring the racemate instead of the enantiopure (4S) form will demonstrably dilute specific activity, leading to inaccurate potency measurements and flawed SAR interpretation.
- [1] Arnoldi, A., Grasso, S., Meinardi, G., & Merlini, L. (1988). Synthesis and anti-fungal activity of simple β-lactams. European Journal of Medicinal Chemistry, 23(2), 149–154. View Source
